molecular formula C12H19N B181022 N-(4-methylbenzyl)butan-2-amine CAS No. 869942-01-8

N-(4-methylbenzyl)butan-2-amine

Cat. No.: B181022
CAS No.: 869942-01-8
M. Wt: 177.29 g/mol
InChI Key: VREWBJMUDAEIED-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)butan-2-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a butan-2-amine backbone with a 4-methylbenzyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)butan-2-amine can be achieved through several methods. One common approach involves the reductive amination of 4-methylbenzyl ketone with butan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)butan-2-amine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical pathways. The compound may also interact with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylbenzyl)butan-2-amine is unique due to the presence of the 4-methylbenzyl substituent, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-11(3)13-9-12-7-5-10(2)6-8-12/h5-8,11,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREWBJMUDAEIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405889
Record name N-(4-methylbenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-01-8
Record name N-(4-methylbenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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